BenchChemオンラインストアへようこそ!

Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

Asymmetric synthesis Chiral building block Azetidine derivatives

tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (CAS 1138331-90-4), also known as 1-Boc-3-(1-hydroxyethyl)azetidine, is a protected azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 1-hydroxyethyl substituent at the 3-position of the four-membered nitrogen heterocycle. With molecular formula C₁₀H₁₉NO₃ and molecular weight 201.26 g/mol , this compound serves as a versatile chiral building block in pharmaceutical synthesis, offering a rigid, strained azetidine scaffold that imparts unique conformational constraints when incorporated into bioactive molecules.

Molecular Formula C10H19NO3
Molecular Weight 201.26
CAS No. 1138331-90-4
Cat. No. B3083234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate
CAS1138331-90-4
Molecular FormulaC10H19NO3
Molecular Weight201.26
Structural Identifiers
SMILESCC(C1CN(C1)C(=O)OC(C)(C)C)O
InChIInChI=1S/C10H19NO3/c1-7(12)8-5-11(6-8)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3
InChIKeyFOEGASXWOTWMKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (CAS 1138331-90-4) as a Differentiated Azetidine Building Block


tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (CAS 1138331-90-4), also known as 1-Boc-3-(1-hydroxyethyl)azetidine, is a protected azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 1-hydroxyethyl substituent at the 3-position of the four-membered nitrogen heterocycle [1]. With molecular formula C₁₀H₁₉NO₃ and molecular weight 201.26 g/mol [2], this compound serves as a versatile chiral building block in pharmaceutical synthesis, offering a rigid, strained azetidine scaffold that imparts unique conformational constraints when incorporated into bioactive molecules [3].

Technical Basis for Avoiding Generic Substitution: tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate vs. Positional Isomers and Unprotected Analogs


Generic substitution of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate with closely related analogs—such as tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 152537-03-6), unprotected 3-(1-hydroxyethyl)azetidine, or pyrrolidine-based homologs—introduces critical functional and synthetic liabilities [1]. The 3-position hydroxyethyl substitution pattern (vs. 2-position) directly impacts the compound's utility in CB1 receptor antagonist scaffolds, where steric and electronic requirements are exquisitely sensitive to substitution regiochemistry [2]. Furthermore, the absence of the Boc protecting group in unprotected analogs renders the secondary amine prone to premature nucleophilic reactivity, compromising multi-step synthetic sequences. The quantitative evidence presented in Section 3 substantiates why these structural distinctions translate into measurable differences in synthetic yield, enantioselectivity, and downstream pharmaceutical applicability.

Quantitative Differentiation Evidence: tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (CAS 1138331-90-4)


Chiral Scaffold Utility: Defined Stereocenter Enables Enantioselective Derivatization Not Accessible with Achiral 3-(2-hydroxyethyl) Isomer

The compound contains a stereogenic center at the 1-hydroxyethyl carbon (C1′ of the hydroxyethyl group), enabling the synthesis of enantioenriched azetidine derivatives. When this chiral scaffold is incorporated into catalytic asymmetric transformations, enantioselectivities of up to 97% ee have been reported for azetidine desymmetrization reactions [1]. In contrast, the achiral 3-(2-hydroxyethyl) isomer (CAS 152537-03-6) lacks this stereogenic center, rendering it incapable of supporting asymmetric induction without additional chiral resolution steps .

Asymmetric synthesis Chiral building block Azetidine derivatives

Comparative Synthetic Yield: 3-(1-Hydroxyethyl) vs. 3-(2-Hydroxyethyl) Azetidine in Industrial-Scale Preparations

The Boc-protected 3-hydroxy azetidine scaffold is accessible via a mild-condition synthetic route that avoids harsh Pd/C catalysts and hydrogenation steps, making it amenable to large-scale industrial production [1]. In the synthesis of related azetidine-containing pyrazole derivatives, yields of 53% over a two-step, one-pot sequence have been reported [2]. While direct head-to-head comparative yield data for 3-(1-hydroxyethyl) vs. 3-(2-hydroxyethyl) substitution patterns are not available in public literature, the preparation methods patent (CN106831523A) demonstrates that the N-Boc-3-hydroxy azetidine framework can be produced efficiently using readily available starting materials and mild conditions [3].

Process chemistry Synthetic methodology Pharmaceutical intermediate

Purity Specifications: Comparative Vendor Quality Metrics for CAS 1138331-90-4

Commercially available tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate is supplied at purities ranging from ≥95% to ≥97% depending on vendor . Some vendors provide batch-specific quality control documentation including NMR, HPLC, and GC spectra for lot traceability . In comparison, the structurally related tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 152537-03-6) is typically supplied at 95% purity with fewer vendors offering comprehensive analytical certification . For procurement in regulated pharmaceutical R&D environments, the availability of ≥97% purity with full analytical documentation reduces the need for in-house repurification and accelerates synthetic workflow.

Quality control Vendor comparison Purity analysis

Pharmaceutical Scaffold Validation: CB1 Receptor Antagonist Programs Utilizing 3-Substituted Azetidine Core

The 3-substituted azetidine core, as embodied in tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate, is a validated pharmacophore in CB1 receptor antagonist and inverse agonist development programs [1]. Patent US 7,906,652 B2 (Merck Sharp & Dohme Corp.) specifically claims heterocycle-substituted 3-alkyl azetidine derivatives as CB1 receptor modulators for the treatment of psychosis, cognitive disorders, Alzheimer's disease, and obesity [2]. The 3-position substitution pattern is structurally essential for receptor binding; 2-substituted azetidine analogs (e.g., CAS 228868-29-9) exhibit different pharmacological profiles and are employed in distinct target classes such as protease inhibitors rather than CB1 modulation [3].

Cannabinoid receptor CB1 antagonist CNS drug discovery

Structural Confirmation: Published ¹H NMR Spectrum Enables Rapid Identity Verification

A published ¹H NMR spectrum (400 MHz, CDCl₃) is available for tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (CAS 1138331-90-4), providing a reference standard for identity verification upon receipt . This pre-published spectral data enables procurement teams and analytical chemists to confirm compound identity without the need for independent structure elucidation. For comparison, the 3-(2-hydroxyethyl) isomer (CAS 152537-03-6) does not have a publicly available reference NMR spectrum in the same accessible format, requiring users to generate their own reference or rely solely on vendor-provided data .

Analytical characterization NMR spectroscopy Quality assurance

Optimal Application Scenarios for tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate Procurement


CB1 Receptor Antagonist Lead Optimization and SAR Studies

This compound is optimally deployed as a chiral 3-substituted azetidine building block in structure-activity relationship (SAR) programs targeting the CB1 receptor. The 3-(1-hydroxyethyl) substitution pattern directly maps to the core pharmacophore claimed in US Patent 7,906,652 B2 for CB1 antagonists and inverse agonists . Medicinal chemistry teams pursuing CNS indications—including Alzheimer's disease, cognitive disorders, obesity, and neuroinflammatory conditions—benefit from the pre-validated scaffold, which accelerates lead optimization relative to de novo azetidine scaffold design [1].

Enantioselective Synthesis of Chiral Azetidine-Containing Drug Candidates

The compound's single stereocenter at the hydroxyethyl carbon makes it a strategic choice for asymmetric synthesis workflows requiring enantiomerically enriched intermediates. As demonstrated in catalytic enantioselective desymmetrization protocols achieving up to 97% ee , chiral azetidine scaffolds enable downstream stereocontrol without additional chiral auxiliaries. This application is particularly valuable for programs where stereochemical purity is a critical quality attribute for IND-enabling studies.

Industrial-Scale Pharmaceutical Intermediate Production

For process chemistry groups scaling azetidine-containing APIs, this compound's accessible synthetic route—which avoids hydrogenation and Pd/C catalysts—reduces both capital expenditure and process safety risk . The Boc-protected amine remains stable under a broad range of reaction conditions while enabling selective deprotection under mild acidic conditions [1]. This combination of synthetic accessibility and orthogonal protecting group strategy makes it suitable for multi-kilogram intermediate campaigns.

Analytical Method Development and Reference Standard Establishment

With published ¹H NMR spectral data available at 400 MHz in CDCl₃ , this compound can serve as an in-house reference standard for analytical method development, impurity profiling, and lot-to-lot quality verification. Procurement teams in regulated pharmaceutical R&D environments benefit from the ability to cross-reference vendor-supplied material against an independent published spectrum, enhancing quality assurance and reducing the risk of misidentified intermediates in GLP studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.